molecular formula C6H5NO2S B1376100 5-Formylthiophene-3-carboxamide CAS No. 1384430-06-1

5-Formylthiophene-3-carboxamide

Cat. No.: B1376100
CAS No.: 1384430-06-1
M. Wt: 155.18 g/mol
InChI Key: WJJFUQBSWQDKHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formylthiophene-3-carboxamide is a chemical building block designed for medicinal chemistry and drug discovery research. This compound features a thiophene core functionalized with both a formyl group and a carboxamide group, making it a versatile intermediate for synthesizing more complex molecules. Thiophene-3-carboxamide derivatives have demonstrated significant potential in biomedical research, particularly as anticancer agents. Studies on similar structures have shown that these compounds can act as biomimetics of Combretastatin A-4, inhibiting tubulin polymerization and disrupting cancer cell division . Other thiophene carboxamide analogues have been identified as potent inhibitors of critical biological targets, such as VEGFR-2, which plays a crucial role in tumor angiogenesis, and c-Jun N-terminal kinase (JNK), which is involved in stress response pathways and apoptosis . The reactive formyl group on the thiophene ring allows for further chemical modifications, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c7-6(9)4-1-5(2-8)10-3-4/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFUQBSWQDKHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-06-1
Record name 5-formylthiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic data (NMR, IR, Mass Spec) of 5-Formylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-Formylthiophene-3-carboxamide

Authored by a Senior Application Scientist

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characteristics of this compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data repository. It offers a foundational understanding of the molecule's spectral behavior, grounded in first principles and supported by data from analogous structures. Herein, we elucidate the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the rationale behind the spectral features, and provide robust, self-validating experimental protocols for data acquisition.

Introduction: The Significance of this compound

This compound is a bifunctional heterocyclic compound. The thiophene scaffold is a well-established pharmacophore in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance pharmacological properties and modulate metabolic stability.[1] The presence of both a formyl (aldehyde) and a carboxamide group at positions 5 and 3, respectively, makes this molecule a versatile building block for synthesizing more complex molecular architectures. These functional groups offer reactive handles for diversification, enabling its use in the construction of novel therapeutic agents and functional materials.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis. It provides unequivocal proof of molecular structure, confirms purity, and ensures the reliability of subsequent research and development. This guide serves as a primary reference for the expected spectroscopic signature of this compound.

Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following IUPAC-compliant atom numbering scheme is used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below is based on established principles of chemical shifts and coupling constants in substituted thiophene systems.[2]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is anticipated to be highly informative, with distinct signals for the aldehyde, amide, and thiophene ring protons. Both the formyl and carboxamide groups are electron-withdrawing, which deshields the adjacent ring protons, shifting them downfield.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.95s-1HH (Aldehyde, C6-H)
~8.50d~1.51HH-4
~8.15d~1.51HH-2
~7.80 (broad)s-1HAmide (-NHa)
~7.60 (broad)s-1HAmide (-NHb)

Causality and Interpretation:

  • Aldehyde Proton (H-C6): The proton attached to the formyl group is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and its anisotropic field. It will appear as a sharp singlet.

  • Thiophene Protons (H-2, H-4): The two protons on the thiophene ring are in different chemical environments. They are expected to appear as doublets due to mutual meta-coupling. The typical four-bond coupling constant (⁴J) across a sulfur atom in a thiophene ring is small, around 1-3 Hz.[2] The exact chemical shifts are influenced by the combined electron-withdrawing effects of the substituents.

  • Amide Protons (-NH₂): The two protons of the primary amide will typically appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~185.0C=O (Aldehyde, C6)
~164.0C=O (Amide, C1)
~148.0C5
~145.0C3
~138.0C4
~130.0C2

Causality and Interpretation:

  • Carbonyl Carbons (C1, C6): The two carbonyl carbons are the most downfield signals, with the aldehyde carbon (C6) typically appearing at a lower field than the amide carbon (C1).

  • Thiophene Carbons (C2, C3, C4, C5): The carbons directly attached to the electron-withdrawing substituents (C3 and C5) are expected to be significantly downfield. The chemical shifts of C2 and C4 are also influenced by these groups, leading to a complex but predictable pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it is an excellent solvent for polar compounds and allows for the clear observation of exchangeable amide protons.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Acquire at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with a line broadening of 0.3 Hz.

    • Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0-200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
3350 - 3150Medium, BroadN-H stretch (Amide, two bands)
~3100WeakC-H aromatic stretch (Thiophene)
~2850, ~2750WeakC-H stretch (Aldehyde, Fermi doublet)
~1685StrongC=O stretch (Aldehyde)
~1650StrongC=O stretch (Amide I band)
~1600MediumN-H bend (Amide II band)
1550 - 1400MediumC=C ring stretching (Thiophene)
900 - 700StrongC-H out-of-plane bending

Causality and Interpretation:

  • N-H Region: The primary amide will show two distinct stretching bands, corresponding to the symmetric and asymmetric N-H stretches.[3]

  • C-H Region: A weak C-H stretch just above 3000 cm⁻¹ is characteristic of the aromatic thiophene ring.[4] The aldehyde C-H stretch is notable for often appearing as a pair of weak bands (a Fermi doublet) between 2850 and 2750 cm⁻¹.

  • Carbonyl (C=O) Region: This is the most diagnostic region. Two strong, sharp absorptions are expected. The aldehyde carbonyl typically absorbs at a higher frequency (~1685 cm⁻¹) than the amide carbonyl (~1650 cm⁻¹).[5] The exact positions can be influenced by conjugation and potential intramolecular hydrogen bonding.

  • Fingerprint Region: The region below 1600 cm⁻¹ contains a complex series of absorptions, including the amide II band (N-H bend), thiophene ring vibrations, and C-H bending modes, which together form a unique "fingerprint" for the molecule.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound powder directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-650 cm⁻¹.

    • Co-add at least 32 scans to obtain a high-quality spectrum.

    • The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

  • Molecular Formula: C₆H₅NO₂S

  • Monoisotopic Mass: 155.0068 Da

  • Expected Molecular Ion (M⁺˙ or [M+H]⁺): m/z ≈ 155 (for EI) or 156 (for ESI)

m/z (Predicted)Proposed FragmentNeutral Loss
155[M]⁺˙-
127[M - CO]⁺˙CO
126[M - CHO]⁺CHO
111[M - CONH₂]⁺CONH₂
Fragmentation Pathway and Rationale

The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic pathways for aromatic aldehydes and amides.

G M [M]⁺˙ m/z = 155 F1 [M - CHO]⁺ m/z = 126 M->F1 - CHO (29 Da) F2 [M - CONH₂]⁺ m/z = 111 M->F2 - CONH₂ (44 Da) F3 [M - CO]⁺˙ m/z = 127 M->F3 - CO (28 Da)

Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.

  • Loss of the Formyl Radical (•CHO): A primary and highly favorable fragmentation pathway for aromatic aldehydes is the alpha-cleavage to lose the formyl radical, leading to a stable thiophene cation at m/z 126.

  • Loss of the Carboxamide Radical (•CONH₂): Cleavage of the bond between the thiophene ring and the carboxamide group will result in the loss of a •CONH₂ radical, producing a fragment ion at m/z 111.

  • Loss of Carbon Monoxide (CO): It is also common for aromatic aldehydes to lose a neutral molecule of carbon monoxide from the molecular ion, which would yield a fragment at m/z 127.[7]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing initial fragmentation.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • The high-resolution capability of the instrument will allow for the determination of the exact mass of the molecular ion to within a few parts per million (ppm), confirming the elemental composition.

    • To study fragmentation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 156) and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

The spectroscopic profile of this compound is defined by a unique combination of signals. Key identifying features include: two downfield doublets in the ¹H NMR spectrum with small meta-coupling, two distinct carbonyl signals in the ¹³C NMR and IR spectra, and a predictable fragmentation pattern in the mass spectrum initiated by the loss of the formyl or carboxamide substituents. This guide provides a robust framework for the identification and characterization of this valuable synthetic intermediate, ensuring a high degree of confidence for researchers in the field.

References

  • S. Gronowitz, "The Infrared Absorption Spectra of Thiophene Derivatives," Journal of the Osaka City University, vol. 11, 1960.
  • M. A. A. Al-badrany and R. K. Al-Yasari, "Analysis of molecular structures and spectroscopic properties of thiophene molecules," Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 4, pp. 2248-2252, 2016.
  • PubChem, "3-Thiophenecarboxaldehyde," National Center for Biotechnology Information. [Online]. Available: [Link].

  • C. Anton-Vidal et al., "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation," Molecules, vol. 29, no. 11, p. 2533, 2024. [Online]. Available: [Link].

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Vyvyan, J.R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
  • Michigan State University, "IR Absorption Table," Department of Chemistry. [Online]. Available: [Link].

  • J. D. Roberts and M. C. Caserio, Basic Principles of Organic Chemistry, 2nd ed., W. A. Benjamin, Inc., 1977. [Online]. Available: [Link].

  • M. H. M. Al-Azzawi, "Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst," Kuwait Journal of Science, vol. 48, no. 3, 2021. [Online]. Available: [Link].

  • A. M. El-Sayed et al., "The mass spectra of some substituted thiophene-2-carboxylic acids," Phosphorus and Sulfur and the Related Elements, vol. 12, no. 3, pp. 359-364, 1982.
  • R. K. Mackenzie et al., "Comparison of the n.m.r. proton shifts of some thiophenes and the corresponding suiphones," Journal of the Chemical Society, Perkin Transactions 2, no. 5, pp. 684-686, 1972.

Sources

Reactivity of the Formyl Group on the Thiophene Ring: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

Thiophene-2-carbaldehyde (2-formylthiophene) and its 3-isomer serve as critical bioisosteres for benzaldehyde in drug discovery. While they share the lack of


-hydrogens necessary for enolization, the presence of the sulfur atom introduces a unique "push-pull" electronic environment. The sulfur atom is 

-excessive (electron-donating by resonance), yet the formyl group is electron-withdrawing. This guide dissects the reactivity profile of thiophene carbaldehydes, focusing on the competition between ring functionalization (EAS) and carbonyl derivatization (Nucleophilic Addition), providing validated protocols for high-value transformations.

Electronic Structure & Physicochemical Properties

The "Push-Pull" Effect

Unlike benzaldehyde, thiophene-2-carbaldehyde exhibits a distinct electronic duality.

  • Ring Activation: The sulfur atom donates electron density into the ring via its lone pair (

    
     effect), making the ring 
    
    
    
    -excessive and generally more reactive toward electrophiles than benzene.
  • Carbonyl Deactivation: The formyl group (

    
    ) withdraws density. However, the electron-rich nature of the thiophene ring stabilizes the partial positive charge on the carbonyl carbon via resonance.
    
  • Consequence: Thiophene-2-carbaldehyde is generally less electrophilic at the carbonyl carbon than benzaldehyde towards nucleophilic attack (e.g., hydrolysis of imines) due to this resonance stabilization, yet the ring remains susceptible to electrophilic attack, albeit deactivated compared to unsubstituted thiophene.

Bioisosterism in Drug Design

The thiophene ring is often used as a bioisostere for a phenyl ring to improve metabolic stability or alter lipophilicity. The sulfur atom can also engage in specific non-covalent interactions (S···O) within a binding pocket, which the phenyl ring cannot offer.

Reactivity Landscape: The Core Transformations

The reactivity of thiophene carbaldehydes can be categorized into three primary vectors:

  • Carbonyl Condensations: Exploiting the aldehyde handle (Knoevenagel, Schiff base).[1]

  • Redox Manipulations: Oxidation to acids or reduction to alcohols/amines.

  • Ring Functionalization: Electrophilic Aromatic Substitution (EAS) directed by the formyl group.

Visualization: Reactivity Map

ThiopheneReactivity ThiopheneCHO Thiophene-2-carbaldehyde Condensation Nucleophilic Addition (C=O Reactivity) ThiopheneCHO->Condensation Redox Redox Transformations ThiopheneCHO->Redox EAS Ring Functionalization (EAS) ThiopheneCHO->EAS Imine Schiff Bases / Imines (Reductive Amination) Condensation->Imine R-NH2 Vinyl Vinyl Thiophenes (Knoevenagel) Condensation->Vinyl Active Methylene Acid Thiophene-2-carboxylic acid Redox->Acid Oxidation (Ag2O/NaClO2) Alcohol Thienyl Methanol Redox->Alcohol Reduction (NaBH4) Nitro 4-Nitro / 5-Nitro Mixture EAS->Nitro HNO3 (Meta vs Alpha competition) Halogen 5-Halo-thiophene-2-CHO EAS->Halogen Br2/NBS (Alpha preference)

Caption: Figure 1.[2] The divergent reactivity pathways of Thiophene-2-carbaldehyde, highlighting the competition between carbonyl derivatization and ring substitution.

Nucleophilic Additions: The Workhorse Reactions

The Knoevenagel Condensation

This is the most critical reaction for generating conjugated thiophene derivatives used in organic electronics and medicinal chemistry. Thiophene aldehydes react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[3][4]

Mechanistic Insight: Unlike benzene analogs, the reaction with thiophene aldehydes can be slower due to the reduced electrophilicity of the carbonyl. However, the resulting vinyl thiophenes are highly stable. The mechanism follows a base-catalyzed pathway: deprotonation of the nucleophile, attack on the carbonyl, and E1cB elimination.

Experimental Protocol: Knoevenagel Condensation

Target: Synthesis of 2-((thiophen-2-yl)methylene)malononitrile.

Reagents:

  • Thiophene-2-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent, 5-10 mL/mmol)

Workflow:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carbaldehyde (10 mmol, 1.12 g) and malononitrile (11 mmol, 0.73 g) in Ethanol (50 mL).

  • Catalysis: Add Piperidine (1 mmol, ~100 µL) dropwise at room temperature.

    • Note: The reaction is often exothermic. A color change (yellow/orange) indicates iminium intermediate formation or product precipitation.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes). The product usually precipitates out of the solution.

  • Workup (Self-Validating Step):

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

    • If no precipitate: Concentrate the solvent to 50% volume and cool to 0°C to induce crystallization.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~9.9 ppm) and the appearance of the vinylic proton (~8.5 ppm).

Visualization: Knoevenagel Mechanism

Knoevenagel Step1 Step 1: Deprotonation Base removes proton from Malononitrile Forms Enolate Step2 Step 2: Nucleophilic Attack Enolate attacks Thiophene-CHO Forms Alkoxide Intermediate Step1->Step2 Step3 Step 3: Proton Transfer Alkoxide protonated to Alcohol Step2->Step3 Step4 Step 4: E1cB Elimination Base removes acidic alpha-proton OH leaves as water Step3->Step4 Product Final Product: alpha,beta-unsaturated nitrile Step4->Product

Caption: Figure 2. Step-wise mechanism of the base-catalyzed Knoevenagel condensation on a thiophene substrate.

Ring Functionalization: The Directing Effect Dilemma

Functionalizing the ring while preserving the aldehyde is challenging due to the competing directing effects.

The Conflict: Alpha-Effect vs. Meta-Direction
  • Sulfur (S): Strongly activates the

    
    -positions (C2 and C5).
    
  • Formyl (-CHO): A strong electron-withdrawing group (EWG) at C2. In benzene, this would direct exclusively to the meta position.

  • In Thiophene:

    • "Meta" to C2 is C4.

    • "Para" (and alpha-activated) is C5.

    • Result: There is a fierce competition.

      • Halogenation (Br2): The

        
        -directing power of Sulfur usually wins. Bromination typically occurs at C5 , despite the deactivating CHO group.
        
      • Nitration (HNO3): The strong electrophile is more sensitive to the deactivation. The result is often a mixture of C4 (Meta, ~45%) and C5 (Alpha, ~50%) products.

Protection Strategy

To achieve regioselective functionalization at C3 or C4 without mixtures, the aldehyde is often protected (e.g., as an acetal) or directed metalation strategies (DoM) are employed.

Redox Protocols

Oxidation to Thiophene-2-carboxylic Acid

Standard oxidants like KMnO4 can be too harsh, causing ring degradation. The Pinnick Oxidation is the gold standard for high yield and purity.

Protocol:

  • Dissolve Thiophene-2-carbaldehyde (1 eq) in

    
    -BuOH/H2O (3:1).
    
  • Add 2-Methyl-2-butene (10 eq) as a scavenger for HOCl.

  • Add NaClO2 (sodium chlorite, 1.5 eq) and NaH2PO4 (1.2 eq) portion-wise at 0°C.

  • Stir at RT for 2–4 hours.

  • Validation: Acidify to pH 2 and extract. The disappearnce of the aldehyde peak in NMR and shift of the ipso-carbon signal confirms oxidation.

Reductive Amination

Thiophene aldehydes undergo reductive amination efficiently. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH3CN due to lower toxicity and better selectivity.

Data Summary: Solvent Effects on Yield

SolventReducing AgentTime (h)Yield (%)Notes
DCE NaBH(OAc)32-492Standard, high solubility.
MeOH NaBH41-275Requires stepwise imine formation first.[5]
THF NaBH(OAc)3685Slower reaction rate.

References

  • Royal Society of Chemistry. (2002). Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

  • Organic Syntheses. (1954). 2-Thiophenecarboxaldehyde (2-Thenaldehyde).[6] Org. Synth. Coll. Vol. 4, p.918. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Reductive Amination: Recent Literature and Protocols. Retrieved from [Link]

Sources

Advanced Synthesis of Thiophene Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene carboxamides are privileged pharmacophores in medicinal chemistry, serving as the core scaffold for numerous kinase inhibitors (e.g., VEGFR-2 inhibitors), anticoagulants, and agrochemicals. Their structural similarity to phenyl rings, coupled with the unique electronic properties of the sulfur atom (lone pair donation, aromaticity), allows for precise tuning of lipophilicity and metabolic stability.

This guide moves beyond basic textbook synthesis, providing researchers with three distinct, field-proven methodologies to access this scaffold:

  • De Novo Synthesis (Gewald Reaction): For constructing highly substituted 2-aminothiophene-3-carboxamides from acyclic precursors.

  • Direct Functionalization (Amide Coupling): The standard medicinal chemistry route for derivatizing commercially available thiophene carboxylic acids.

  • Catalytic Carbonylation (Aminocarbonylation): A modern, atom-economical approach converting thiophene halides directly to amides, bypassing the carboxylic acid intermediate.

Part 1: Strategic Retrosynthesis & Pathway Selection

Before selecting a protocol, the synthetic chemist must analyze the target substitution pattern. The choice of method is dictated by the availability of starting materials and the desired regiochemistry.

Figure 1: Strategic Overview of Thiophene Carboxamide Synthesis

ThiopheneSynthesis Target Target: Thiophene Carboxamide Acyclic Acyclic Precursors (Ketone + Cyanoacetate) Gewald Method 1: Gewald Reaction (De Novo Heterocyclization) Acyclic->Gewald + S8 + Base Acid Thiophene Carboxylic Acid Coupling Method 2: Amide Coupling (Acid Activation) Acid->Coupling + Amine + HATU/SOCl2 Halide Thiophene Halide (Br/I) Carbonylation Method 3: Aminocarbonylation (Pd-Catalyzed CO Insertion) Halide->Carbonylation + CO + Amine + Pd Product1 2-Aminothiophene-3-carboxamide (High Substitution) Gewald->Product1 Product2 Regiospecific Amide (2- or 3- isomer) Coupling->Product2 Product3 Diverse Amide Library (Late-stage Functionalization) Carbonylation->Product3 Product1->Target Product2->Target Product3->Target

Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material availability and target substitution pattern.

Part 2: Method 1 - The Gewald Reaction (De Novo Synthesis)

The Gewald reaction is the most robust method for synthesizing 2-aminothiophene-3-carboxamides . It is a multicomponent condensation that builds the thiophene ring from scratch, allowing for the introduction of diverse substituents at the 4- and 5-positions during ring formation.

Mechanism & Causality

The reaction proceeds via a Knoevenagel condensation between a ketone/aldehyde and an active methylene nitrile (e.g., cyanoacetamide), followed by thiolation of the intermediate and subsequent intramolecular cyclization.

  • Why Sulfur? Elemental sulfur (

    
    ) acts as the oxidant and sulfur source.
    
  • Why Morpholine? Morpholine serves a dual role: it catalyzes the Knoevenagel condensation and acts as a basic buffer to facilitate the final cyclization step without polymerizing the starting ketone.

Figure 2: Gewald Reaction Mechanism

GewaldMechanism Ketone Ketone/Aldehyde Knoevenagel Intermediate A: α,β-Unsaturated Nitrile Ketone->Knoevenagel Condensation Nitrile Cyanoacetamide Nitrile->Knoevenagel Mercapto Intermediate B: Mercapto-nitrile Knoevenagel->Mercapto Thiolation Product 2-Aminothiophene- 3-carboxamide Mercapto->Product Cyclization (Intramolecular) Base Morpholine/Base Base->Knoevenagel Sulfur S8 (Sulfur) Sulfur->Mercapto

Caption: Step-wise mechanism of the Gewald reaction: Condensation, Thiolation, and Cyclization.

Validated Protocol (Microwave-Assisted)

Standard conditions often require 12-24 hours. This optimized microwave protocol reduces time to <1 hour.

Reagents:

  • Cyclohexanone (or substituted ketone) (10 mmol)

  • Cyanoacetamide (10 mmol)

  • Elemental Sulfur (10 mmol)

  • Morpholine (15 mmol)

  • Ethanol (10 mL)

Step-by-Step:

  • Mixing: In a 20 mL microwave vial, combine the ketone, cyanoacetamide, and elemental sulfur in ethanol.

  • Catalyst Addition: Add morpholine dropwise. Note: The reaction is exothermic; add slowly.

  • Irradiation: Seal the vial and irradiate at 120°C for 20 minutes (Power: 150-300W).

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour the mixture into crushed ice/water (50 mL) and stir for 30 minutes to induce precipitation. Recrystallize from ethanol/DMF.

Yield: Typically 80-95%.[1]

Part 3: Method 2 - Classical Amide Coupling

For projects starting with commercially available thiophene-2-carboxylic acid or thiophene-3-carboxylic acid , direct amide coupling is the standard. However, thiophenes are electron-rich, making the acid chloride route prone to degradation if not handled correctly.

Expert Insight: Reagent Selection
  • Thionyl Chloride (

    
    ):  Effective but generates HCl. Can cause darkening (polymerization) of electron-rich thiophenes if heated excessively.
    
  • HATU/DIPEA: The "Gold Standard" for medicinal chemistry. Milder, higher yields, and tolerates sensitive functional groups on the amine partner.

Validated Protocol (HATU Coupling)

Reagents:

  • Thiophene-2-carboxylic acid (1.0 equiv)

  • Amine (R-NH2) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • DMF (Dimethylformamide) (0.2 M concentration)

Step-by-Step:

  • Activation: Dissolve the thiophene carboxylic acid in dry DMF under

    
    . Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU and stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add the amine. Stir at room temperature for 2-4 hours.

  • Monitoring: Monitor by LC-MS. Thiophenes have distinct UV signatures.

  • Work-up: Dilute with EtOAc, wash with saturated

    
     (removes acid), water, and brine. Dry over 
    
    
    
    .

Part 4: Method 3 - Pd-Catalyzed Aminocarbonylation[2]

This is the most "modern" approach, ideal for late-stage functionalization or when the carboxylic acid is not available. It converts bromothiophenes or iodothiophenes directly into amides using Carbon Monoxide (CO) gas or a solid surrogate like Molybdenum Hexacarbonyl (


).
Mechanism

The cycle involves Oxidative Addition of the Pd(0) catalyst into the C-Br bond, followed by CO insertion to form an acyl-palladium species, which is then intercepted by the amine nucleophile.

Figure 3: Aminocarbonylation Catalytic Cycle

Carbonylation Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate COInsert CO Insertion (Ar-CO-Pd-Br) OxAdd->COInsert + CO NuAttack Amine Attack (Ar-CO-Pd-NHR) COInsert->NuAttack + Amine RedElim Reductive Elimination NuAttack->RedElim RedElim->Pd0 - Product Product Thiophene Carboxamide RedElim->Product Substrate Bromothiophene Substrate->OxAdd CO CO Gas / Mo(CO)6 CO->COInsert Amine Amine (HNR2) Amine->NuAttack

Caption: Palladium-catalyzed aminocarbonylation cycle converting bromothiophene to carboxamide via CO insertion.

Validated Protocol (CO Surrogate)

Safety Note: This protocol uses


 as a solid CO source, avoiding high-pressure gas cylinders.

Reagents:

  • 3-Bromothiophene (1.0 equiv)

  • Amine (1.5 equiv)

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5 mol%)[2][3]
    
  • Xantphos (5 mol%) (Crucial for high yields)[3][4]

  • 
     (1.0 equiv)
    
  • DBU (3.0 equiv)

  • 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Setup: In a pressure vial, combine 3-bromothiophene, amine,

    
    , Xantphos, and 
    
    
    
    .
  • Solvent: Add DBU and 1,4-Dioxane.

  • Reaction: Seal immediately. Heat to 100°C for 16 hours .

    • Note:

      
       releases CO upon heating. Ensure the vessel is rated for mild pressure (~5 bar).[2]
      
  • Work-up: Cool, filter through a celite pad (to remove Pd black), and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Yield: 70-90% for 2-iodothiophenes; 60-80% for 3-bromothiophenes.

Part 5: Comparative Data & References

Table 1: Method Comparison
FeatureMethod 1: Gewald ReactionMethod 2: Amide CouplingMethod 3: Aminocarbonylation
Starting Material Ketone + CyanoacetateThiophene Carboxylic AcidBromothiophene
Key Product 2-Amino-3-carboxamide2- or 3-carboxamide2- or 3-carboxamide
Atom Economy High (Multicomponent)Moderate (Coupling reagents)High (Catalytic)
Reaction Time 20 min (Microwave)2-4 hours12-16 hours
Scalability Excellent (Precipitation)GoodModerate (Pd cost)
Primary Limitation Limited to 2-amino substitutionRequires acid precursorRequires Pd catalyst/Ligand
References
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Source: TÜBİTAK Academic Journals (2011) [Link]

  • Acyl Amidines by Pd-Catalyzed Aminocarbonylation. Source: Journal of Organic Chemistry (via PMC) [Link]

  • Aminocarbonylation of 2-Iodothiophene: High-Yielding Synthesis. Source: Beilstein Journal of Organic Chemistry (via ResearchGate) [Link]

  • A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Source: Heinrich Heine University Düsseldorf [Link]

Sources

Navigating the Bioactivation Minefield: A Strategic Framework for the Initial Toxicity Screening of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene rings are ubiquitous in medicinal chemistry as bioisosteres of benzene, offering improved solubility and pharmacokinetic profiles. However, they present a "Thiophene Paradox": while pharmacologically potent, they are prone to metabolic bioactivation by Cytochrome P450s (CYPs).[1] This process generates reactive electrophiles—primarily thiophene-S-oxides and epoxides—that covalently bind to cellular proteins, leading to hepatotoxicity or idiosyncratic drug reactions (IDRs).[2][3]

This guide abandons the generic "check-the-box" toxicity screen. Instead, it details a mechanism-based, tiered screening architecture specifically designed to detect and de-risk thiophene bioactivation early in the lead optimization phase.

Part 1: The Mechanistic Challenge

To screen effectively, one must understand the enemy. Thiophene toxicity is rarely direct; it is metabolic. The sulfur atom is a "soft spot" for oxidation.

The Bioactivation Pathway

When a thiophene derivative enters the catalytic pocket of CYP450 (specifically CYP2C9, CYP2C19, and CYP3A4), it undergoes S-oxidation .[4]

  • S-Oxidation: Formation of a thiophene-S-oxide.

  • Epoxidation: Alternative formation of thiophene-2,3-epoxide.

  • Fate: These intermediates are highly electrophilic Michael acceptors. They either:

    • Detoxify: Conjugate with Glutathione (GSH).

    • Toxicify: React with nucleophilic amino acid residues (Cysteine, Lysine) on proteins, causing immune responses (haptenization) or direct cellular necrosis.

Visualization: Thiophene Bioactivation Logic

Thiophene_Bioactivation Thiophene Thiophene Derivative (Parent) CYP CYP450 Metabolism (CYP2C9, 3A4) Thiophene->CYP S_Oxide Thiophene-S-Oxide (Reactive Electrophile) CYP->S_Oxide S-oxidation Epoxide Thiophene Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation Adduct GSH-Conjugate (Detoxification Marker) S_Oxide->Adduct + GSH (Trapping) Toxicity Covalent Binding (Hepatotoxicity/IDR) S_Oxide->Toxicity + Protein Epoxide->Adduct + GSH (Trapping) Epoxide->Toxicity + Protein GSH Glutathione (GSH) GSH->Adduct Protein Cellular Proteins (Cys/Lys residues) Protein->Toxicity

Figure 1: The bifurcation of thiophene metabolism. The goal of screening is to maximize the green pathway (GSH trapping detection) to predict and prevent the black pathway (Toxicity).

Part 2: Tiered Screening Protocols

We utilize a "Fail Early, Fail Cheap" strategy. Do not move to expensive animal models until the compound passes the in vitro reactive metabolite screen.

Tier 1: The Reactive Metabolite Trap (GSH-Trapping)

Objective: Determine if the thiophene moiety is metabolically competent to form electrophiles. Why: Standard stability assays (t1/2) only tell you the drug disappears. They do not tell you what it becomes.

Protocol: Microsomal GSH Trapping

This assay uses Human Liver Microsomes (HLM) to generate metabolites and Glutathione (GSH) to "trap" them for detection.

  • Incubation System:

    • Test Compound: 10 µM (final concentration).

    • Enzyme Source: Pooled HLM (1.0 mg/mL protein). High protein is needed to drive turnover.

    • Trapping Agent: Reduced L-Glutathione (GSH) at 5 mM.

    • Cofactor: NADPH regenerating system (1 mM).

    • Control: HLM without NADPH (negative control).

    • Time: Incubate at 37°C for 60 minutes.

  • Termination:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge at 4,000g for 20 mins to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

    • Scan Mode:

      • Full Scan (MS1): Look for [M + GSH + O - 2H]⁺ adducts.

      • Neutral Loss Scan (Critical): Scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH) or 307 Da (entire GSH). This is the "fingerprint" of a GSH adduct.

Data Interpretation:

Observation Implication Action
No GSH Adducts Stable thiophene or clean metabolism. Proceed to Tier 2.
Low Adducts (<1%) Minor bioactivation. Caution. Assess daily dose projections.

| High Adducts (>5%) | Significant reactive metabolite formation. | STOP / Redesign. Block the metabolic soft spot (e.g., add Cl/F to the thiophene ring). |

Tier 2: Cellular Toxicity in Metabolically Competent Models

Objective: Assess if the reactive metabolites actually kill liver cells. The Pitfall: Do NOT use standard HepG2 cells for this tier. HepG2 cells have very low CYP450 expression. A toxic thiophene will appear "safe" in HepG2 because it isn't being activated.

Protocol: Primary Human Hepatocyte (PHH) ATP Assay
  • Cell Model: Cryopreserved Primary Human Hepatocytes (PHH) or HepaRG cells (differentiated). These retain CYP activity.

  • Plating: 96-well collagen-coated plates, 50,000 cells/well. Allow 4-6 hours for attachment.

  • Dosing:

    • Dose range: 0.1 µM to 100 µM (7-point curve).

    • Duration: 24 hours and 48 hours (reactive metabolites often show delayed toxicity).

  • Readout:

    • ATP Content: CellTiter-Glo® (Promega). ATP is the most sensitive marker for mitochondrial toxicity, a common mechanism for thiophenes.

    • MEC Calculation: Determine the Minimum Effective Concentration (MEC) where ATP drops by >20% compared to vehicle control.

Tier 3: Mechanistic Profiling (High Content Screening)

Objective: If a compound shows moderate signals in Tier 1/2, determine the mechanism to see if it can be rescued. Thiophenes often cause mitochondrial membrane potential (MMP) depolarization.

Protocol: HCS Multiplex
  • Dyes:

    • TMRM: Measures Mitochondrial Membrane Potential (MMP).

    • CellROX Green: Measures oxidative stress (ROS).

    • Hoechst 33342: Nuclear stain (cell count).

  • Workflow:

    • Incubate PHH with compound for 24h.[5][6]

    • Add dye cocktail for 30 mins.

    • Image on High Content Imager (e.g., PerkinElmer Operetta).

  • Analysis:

    • Drop in TMRM intensity = Mitochondrial uncoupling.

    • Increase in CellROX = Oxidative stress (likely futile cycling of the thiophene-S-oxide).

Part 3: Decision Matrix & Workflow Visualization

How do you combine these datasets? Use the logic flow below to categorize your compounds.

Screening_Workflow Start New Thiophene Derivative Tier1 Tier 1: GSH Trapping (HLM) Start->Tier1 Decision1 GSH Adducts Detected? Tier1->Decision1 Tier2 Tier 2: Cytotoxicity (PHH) (ATP Assay) Decision1->Tier2 No / Low Red STOP: High Risk Redesign Scaffold Decision1->Red High (>5%) Decision2 MEC < 50x Cmax? Tier2->Decision2 Tier3 Tier 3: HCS Mechanistic (Mito/ROS) Decision2->Tier3 Toxicity Observed Green GO: Low Risk Advance to PK Decision2->Green No Toxicity Yellow CAUTION: Moderate Risk Check Dose/Structure Tier3->Yellow Specific Mechanism Identified Tier3->Red Pan-assay Interference

Figure 2: The decision tree for thiophene de-risking. Note that "High GSH Adducts" is an immediate stop criterion due to the high risk of IDRs.

Summary Table: Risk Classification
ParameterLow Risk (GO) Medium Risk (CAUTION) High Risk (STOP)
GSH Adducts (LC-MS) Not detectedTrace (<1% turnover)Major metabolite (>5%)
PHH Cytotoxicity (IC50) > 100 µM10 - 100 µM< 10 µM
Mitochondrial Health No effectMild DepolarizationSevere Uncoupling
Covalent Binding (Optional) < 50 pmol/mg protein50 - 500 pmol/mg> 500 pmol/mg

References

  • Dansette, P. M., et al. (2005). Thiophene-S-oxides: Key Intermediates in the Bioactivation of Thiophene Derivatives. Chemical Research in Toxicology.[4]

    • Core grounding for the S-oxid
  • Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology.[4]

    • Establishes the industry standard for GSH trapping protocols.
  • Graham, E. E., et al. (2008). Identification of the Thiophene Ring of Methapyrilene as a Novel Bioactivation-Dependent Hepatic Toxicophore.[1] Journal of Pharmacology and Experimental Therapeutics.

    • Case study validating the link between thiophene bioactivation and hep
  • Grillo, M. P., et al. (2012). In Vitro Approaches to Assess the Potential for Drug-Induced Liver Injury.[6] Expert Opinion on Drug Metabolism & Toxicology.[7]

    • Source for the Tier 2/3 comparison of HepG2 vs.
  • Sison-Young, R. L., et al. (2017).[8] A Multicenter Assessment of Single-Cell Models Aligned to Standard Measures of Cell Health for Prediction of Acute Hepatotoxicity. Archives of Toxicology.

    • Validates the use of ATP and HCS endpoints for toxicity screening.

Sources

Methodological & Application

Procedure for creating VEGFR-2 inhibitors from thiophene carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) is the primary transducer of angiogenic signaling in oncology. While first-generation inhibitors like Sorafenib utilize a phenyl-urea scaffold, the thiophene-3-carboxamide moiety offers a superior bioisosteric alternative. This scaffold enhances lipophilicity and metabolic stability while maintaining critical hydrogen-bonding interactions within the ATP-binding pocket (Glu885, Cys919, Asp1046).

This guide details the end-to-end workflow for synthesizing and validating 2-aminothiophene-3-carboxamide derivatives, specifically focusing on the Gewald reaction for scaffold construction and HTRF® (Homogeneous Time-Resolved Fluorescence) for kinase inhibition profiling.

Phase I: Rational Drug Design & Workflow

Before wet-lab synthesis, target affinity must be modeled. The thiophene ring acts as a


-electron rich bioisostere to the phenyl ring found in traditional TKIs (Tyrosine Kinase Inhibitors), offering unique 

-stacking opportunities with Phe1047 in the activation loop.
Computational Workflow (Graphviz)

RationalDesign Target Target Selection (VEGFR-2 PDB: 4ASD) Scaffold Scaffold Design (Thiophene-3-carboxamide) Target->Scaffold Pharmacophore Mapping Docking In Silico Docking (AutoDock Vina/Glide) Scaffold->Docking Library Gen Synthesis Gewald Synthesis (Microwave/Thermal) Docking->Synthesis Top Hits Assay Bioassay (HTRF & HUVEC) Synthesis->Assay IC50 Validation Assay->Scaffold SAR Loop

Figure 1: Iterative drug design workflow. Note the feedback loop from Assay to Scaffold design for SAR optimization.

Phase II: Chemical Synthesis Protocol

The core of this protocol is the Gewald Reaction , a multicomponent condensation that constructs the thiophene ring in a single step.

Mechanism of Action
  • Knoevenagel Condensation: Base-catalyzed reaction between the ketone and active nitrile.[1]

  • Sulfurization: Elemental sulfur attacks the

    
    -unsaturated nitrile.
    
  • Cyclization: Intramolecular ring closure to form the 2-aminothiophene.

Synthetic Pathway Diagram

GewaldReaction Ketone Cyclohexanone/Ketone Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Ketone->Inter1 Condensation Nitrile Cyanoacetamide Nitrile->Inter1 Condensation Sulfur Elemental Sulfur (S8) Product 2-Aminothiophene-3-carboxamide (Scaffold) Sulfur->Product Cyclization (60-80°C) Base Morpholine (Cat.) Base->Inter1 Inter1->Product Cyclization (60-80°C)

Figure 2: The Gewald multi-component reaction pathway.

Step-by-Step Protocol

Reagents:

  • Ketone (e.g., Cyclohexanone or substituted acetophenone): 10 mmol

  • 2-Cyanoacetamide: 10 mmol

  • Elemental Sulfur (

    
    ): 10 mmol
    
  • Morpholine: 10 mmol (Base/Catalyst)

  • Ethanol (EtOH): 20 mL

Procedure:

  • Activation: In a 50 mL round-bottom flask, dissolve the ketone and 2-cyanoacetamide in EtOH. Add morpholine dropwise.

    • Critical Insight: Morpholine is preferred over diethylamine because its lower volatility allows it to sustain the basic environment required for the sulfur activation step at reflux temperatures [1][2].

  • Sulfur Addition: Stir the mixture at room temperature for 15 minutes until a precipitate (Knoevenagel intermediate) begins to form. Add elemental sulfur in one portion.

  • Reflux/Microwave:

    • Method A (Thermal): Reflux at 80°C for 3–6 hours.

    • Method B (Microwave - Recommended): Irradiate at 120°C, 300W for 15 minutes. Microwave synthesis significantly reduces side reactions and improves yield by 15-20% [2].

  • Isolation: Cool the reaction mixture to

    
    . The product usually precipitates as a solid. Filter and wash with cold EtOH.
    
  • Purification: Recrystallize from EtOH/DMF (2:1).

Functionalization (Urea Linker Formation): To mimic the binding mode of Sorafenib:

  • Dissolve the 2-aminothiophene scaffold (1 eq) in dry THF.

  • Add phenyl isocyanate (1.1 eq) dropwise at

    
    .
    
  • Stir at RT for 4 hours. The urea product precipitates; filter and wash with diethyl ether.

Phase III: Biological Validation

A. Enzymatic Assay: VEGFR-2 Kinase Inhibition (HTRF)

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) to eliminate wash steps and reduce false positives from autofluorescent compounds.

Assay Principle: Detection of phosphorylated substrate (poly-Glu-Tyr) using a Eu-cryptate labeled anti-phosphotyrosine antibody (Donor) and a Streptavidin-XL665 (Acceptor).

Protocol:

  • Enzyme Prep: Dilute recombinant human VEGFR-2 (cytoplasmic domain) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 2 mM DTT).
    
  • Inhibitor Incubation: Add 4

    
    L of synthesized inhibitor (serial dilution in DMSO) to a 384-well low-volume white plate.
    
  • Reaction Start: Add 2

    
    L of VEGFR-2 enzyme + 4 
    
    
    
    L of ATP/Substrate mix (ATP
    
    
    ).
  • Incubation: Incubate for 60 mins at RT.

  • Detection: Add 10

    
    L of HTRF detection reagents (Eu-Ab + XL665).
    
  • Read: Measure FRET signal (665 nm/620 nm ratio) on a compatible reader (e.g., EnVision).

B. Cellular Assay: HUVEC Proliferation
  • Seeding: Plate HUVEC cells (5,000 cells/well) in 96-well plates coated with gelatin.

  • Starvation: Incubate in low-serum media (0.5% FBS) for 24h to synchronize cell cycle.

  • Treatment: Add inhibitors followed by stimulation with VEGF-A (50 ng/mL).

  • Readout: After 72h, assess viability using MTT or Resazurin reduction.

Data Analysis & SAR Trends

The following table summarizes expected Structure-Activity Relationship (SAR) trends based on thiophene-carboxamide literature [3][4].

Compound IDR1 (Thiophene C4)R2 (Amide/Urea)VEGFR-2 IC50 (nM)HUVEC GI50 (

M)
SAR Insight
Ref (Sorafenib) -Phenyl-Urea903.5Standard Control
TP-01 MethylPhenyl-amide>10,000>50Amide lacks H-bond donor depth
TP-02 MethylPhenyl-urea45012.1Urea linker restores H-bond network
TP-03 Cyclohexyl4-Cl-Phenyl-urea45 1.8 Lipophilic C4 fills hydrophobic pocket
TP-04 Cyclohexyl4-F-Phenyl-urea602.2Fluorine improves metabolic stability

Interpretation:

  • The Linker: A urea linker (TP-02) is superior to a simple amide (TP-01) due to the "DFG-out" binding conformation requirement of Type II inhibitors.

  • The Hydrophobic Tail: Bulky cycloalkyl or aryl groups at the thiophene C4 position (TP-03) enhance Van der Waals interactions with the hydrophobic back-pocket of the kinase.

References

  • BenchChem. (2025).[1] Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.Link

  • Organic Chemistry Portal. (2023). Gewald Reaction: Mechanism and Protocols.Link

  • Abdelhameid, M. K., et al. (2018).[2] Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinoma as VEGFR-2 Inhibitors. Bioorganic Chemistry.[3][4] Link

  • BPS Bioscience. (2024). VEGFR2 (KDR) Kinase Assay Kit Protocol.Link

  • Revvity. (2024). HTRF Phospho-VEGFR2 (Tyr1175) Assay.[5]Link

Sources

Troubleshooting & Optimization

Purification of crude 5-Formylthiophene-3-carboxamide by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Sticky" Scaffold

Purifying 5-Formylthiophene-3-carboxamide presents a classic "push-pull" chromatographic challenge. You are dealing with a molecule containing three distinct interaction points:

  • The Thiophene Core: Aromatic, lipophilic (pi-pi interactions).

  • The Carboxamide (-CONH₂): Highly polar, Hydrogen Bond Donor (HBD) and Acceptor (HBA). This group causes "streaking" on silica due to strong interaction with silanols.

  • The Formyl Group (-CHO): Reactive electrophile, prone to oxidation (to carboxylic acid) or acetal formation on acidic silica.

This guide moves beyond standard protocols to address the specific stability and solubility issues inherent to this scaffold.

Module 1: Pre-Purification Assessment

Before packing your column, you must validate your crude material's behavior. Skip this, and you risk irreversible adsorption.

Diagnostic Workflow: The "2D-Stability" Check

Why: Silica gel is slightly acidic (pH 6.5–7.0). Thiophene aldehydes are sensitive to acid-catalyzed oxidation or degradation. Protocol:

  • Spot your crude on a TLC plate.

  • Run the plate in 10% MeOH/DCM.

  • Do not visualize yet. Rotate the plate 90° and run it again in the same solvent.

  • Result: If the spot appears off the diagonal line, your compound is decomposing on the silica.

    • Correction: You must neutralize your stationary phase (See Module 2).

Solubility & Loading Strategy

The Trap: Amides often have poor solubility in non-polar solvents (Hexane/Heptane). Loading a DCM solution onto a Hexane-equilibrated column causes the amide to precipitate at the head of the column, leading to severe streaking and poor resolution. The Fix:Dry Loading is mandatory.

  • Dissolve crude in MeOH/DCM.

  • Add Celite 545 (1:2 ratio w/w).

  • Evaporate to a free-flowing powder.

Module 2: The Purification Protocol (Standard Operating Procedure)

This protocol is optimized to suppress silanol interactions (streaking) and prevent aldehyde oxidation.

Stationary Phase Preparation
  • Material: Silica Gel 60 (230–400 mesh).[1]

  • Neutralization (Critical): Slurry the silica in the starting mobile phase containing 1% Triethylamine (TEA) .

    • Mechanism:[2][3][4] TEA blocks the highly active acidic silanol sites, preventing the amide "tail" and protecting the aldehyde from acid-catalyzed degradation [1].

Mobile Phase Systems

Choose based on your TLC separation (ΔRf > 0.15).

SystemCompositionBest ForNotes
System A (Preferred) DCM : Methanol (0% → 10%) High polarity impuritiesExcellent solubility. MeOH suppresses amide tailing.
System B (Alternative) EtOAc : Hexane (20% → 100%) Non-polar impuritiesMay require 1% TEA to prevent streaking. Watch for precipitation.
System C (Advanced) DCM : Acetone (0% → 20%) Closely eluting isomersAcetone offers different selectivity than MeOH for thiophenes.
Visualization
  • UV (254 nm): Thiophene ring is UV active.

  • DNP Stain (2,4-Dinitrophenylhydrazine): Specific for Aldehydes.

    • Positive Result: Yellow/Orange spot.

    • Validation: If the spot does not turn orange, you have lost the aldehyde (likely oxidized to acid).

Module 3: Troubleshooting & FAQs

Q1: My compound is streaking/tailing badly, spanning 10+ fractions. Why?

Diagnosis: Uncapped Silanol Interactions. The Science: The amide protons (-CONH₂) are hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica surface. This is not a "separation"; it is a drag effect. The Fix:

  • Add Base: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This competitively binds to silanols.

  • Switch Solvent: Change from EtOAc to MeOH/DCM. Methanol is a protic solvent and will "wash" the amide off the silica more effectively than aprotic EtOAc [2].

Q2: I see two spots on TLC, but they co-elute on the column.

Diagnosis: Column Overloading or Channeling. The Fix:

  • Check Load: Ensure loading is <1% of silica weight for difficult separations.

  • Change Selectivity: If using MeOH/DCM, switch to DCM/Acetone . Acetone interacts differently with the dipole of the formyl group, often resolving isomers that co-elute in alcohols.

Q3: My yield is low, and I see a new baseline spot that wasn't there before.

Diagnosis: On-Column Oxidation. The Science: The 5-formyl group is oxidizing to the 5-carboxylic acid, which sticks to the baseline (does not move in standard solvents). The Fix:

  • Speed: Flash chromatography should be fast (10-15 mins max).

  • Inert Gas: Use Nitrogen pressure, not compressed air (which contains O₂).

  • Solvent Degassing: Sparge your solvents with Argon/Nitrogen before running the column.

Q4: Can I use Reverse Phase (C18) instead?

Diagnosis: Yes, and it is often superior for polar amides. The Protocol:

  • Column: C18 Flash Cartridge.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Benefit: The amide elutes cleanly in the aqueous phase; the thiophene core provides retention. No streaking issues [3].

Module 4: Process Visualization

Workflow: Logic-Driven Purification Path

PurificationWorkflow Start Crude this compound Solubility Solubility Check: Dissolves in EtOAc? Start->Solubility TLC_Acid 2D TLC Stability Test: Stable on Silica? Solubility->TLC_Acid Yes DryLoad REQUIRED: Dry Load (Celite/Silica) Solubility->DryLoad No (Precipitates) Neutralize Neutralize Silica: Add 1% Et3N to Mobile Phase TLC_Acid->Neutralize No (Decomposes) Standard Standard Silica: 0-10% MeOH/DCM TLC_Acid->Standard Yes (Stable) DryLoad->TLC_Acid RunColumn Run Flash Column (Fast Flow, N2 Pressure) Neutralize->RunColumn Standard->RunColumn Analysis Analyze Fractions: UV + DNP Stain (Aldehyde) RunColumn->Analysis

Caption: Decision tree for selecting loading method and stationary phase treatment based on solubility and stability data.

Troubleshooting Logic: The "Streaking" Matrix

Troubleshooting Problem Issue: Broad/Streaking Peak Check1 Check Mobile Phase Problem->Check1 Check2 Check Loading Problem->Check2 Soln1 Add 1% TEA or NH4OH (Blocks Silanols) Check1->Soln1 Already Polar? Soln2 Switch to MeOH/DCM (Increases Solubility) Check1->Soln2 Using Hex/EtOAc? Soln3 Switch to Dry Loading (Prevents Precipitation) Check2->Soln3 Liquid Load Used?

Caption: Root cause analysis for peak tailing/streaking during amide purification.

References

  • BenchChem Technical Support. (2025).[5][6][7][8] Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from 7

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry.[9][10] Retrieved from 11

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from 12

Sources

Technical Support Center: Method Refinement for Amide Coupling with 5-Formylthiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide coupling reactions involving 5-formylthiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific and often challenging transformation. The presence of an aldehyde functional group and the electronic nature of the thiophene ring necessitate careful consideration of reagents and reaction conditions to achieve high yields and purity.

This resource is structured to anticipate and solve common issues, moving from general questions to in-depth troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using 5-formylthiophene-2-carboxylic acid in an amide coupling reaction?

There are two main challenges inherent to this substrate:

  • Electronic Effects: The thiophene ring is functionalized with two electron-withdrawing groups (formyl and carboxylic acid). This reduces the nucleophilicity of the carboxylate upon deprotonation, potentially slowing down the activation step compared to electron-rich or simple alkyl carboxylic acids.

  • Aldehyde Reactivity: The formyl (aldehyde) group is susceptible to nucleophilic attack by the amine coupling partner, leading to the formation of an imine (Schiff base) byproduct.[1] This side reaction consumes both the amine and the starting material, reducing the overall yield of the desired amide and complicating purification.

Q2: Which coupling reagent class is the best starting point for this substrate?

For challenging substrates like this, uronium/aminium salt-based reagents are highly recommended as a starting point.[2][3]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent first choice. It is known for its high reactivity, fast reaction times, and low rates of epimerization, making it particularly suitable for difficult couplings.[4][5][6] The mechanism proceeds through a highly reactive OAt-active ester, which efficiently acylates the amine.[4]

  • HBTU/TBTU are also effective and popular choices, though HATU is generally considered more efficient due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[7]

While carbodiimides like EDC are common, they may be less effective for this electron-deficient system and more prone to side reactions if the activation is sluggish.[3][8] If using EDC, the addition of an activating agent like HOBt or, preferably, HOAt is essential to increase efficiency and minimize side reactions.[4][9]

Q3: What is the optimal order of addition for the reagents?

The order of addition is crucial to minimize side reactions, especially the formation of guanidinium byproducts when using uronium reagents. The recommended procedure is to pre-activate the carboxylic acid before adding the amine.

  • Dissolve the 5-formylthiophene-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM).

  • Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir for a few minutes (5-15 min) to allow for the formation of the active ester.

  • Add the amine.

This sequence ensures the highly reactive active ester is readily available to react with the amine, maximizing the rate of the desired reaction over potential side reactions.

Q4: How can I monitor the reaction's progress effectively?

A multi-pronged approach is best:

  • Thin-Layer Chromatography (TLC): This is the fastest method for qualitative monitoring.[10] It allows you to visualize the consumption of the starting materials (acid and amine) and the formation of the product. It is crucial to co-spot the reaction mixture with your starting materials for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique. It confirms the consumption of reactants and, more importantly, verifies the mass of the desired product, distinguishing it from any potential side products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of key starting material peaks and the appearance of characteristic product peaks, such as the newly formed amide N-H proton.[11][12]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment.

Problem: Low or No Product Yield

If your reaction has resulted in a low yield or no desired product, consult the following decision tree.

Troubleshooting_Yield cluster_sm_consumed Scenario A: Starting Materials Consumed cluster_product_major cluster_product_minor cluster_sm_not_consumed Scenario B: Starting Materials Remain start Low / No Yield: Start Diagnosis check_sm Are starting materials (SMs) consumed (via TLC/LCMS)? start->check_sm check_product Is the desired product the major species formed? check_sm->check_product Yes sm_consumed_no No, SMs are present. Proceed to Scenario B. check_sm->sm_consumed_no No workup_issue Problem: Workup/Isolation Issue - Product may be water-soluble. - Product may have been lost during extraction. - Re-evaluate purification strategy (e.g., different chromatography). check_product->workup_issue Yes side_reactions Problem: Competing Side Reactions - Imine formation is likely. - N-acylurea formation (if using carbodiimide). - Guanidinium byproduct (if using uronium salt). Solution: See Side Product Guide below. check_product->side_reactions No cause1 Cause 1: Incomplete Activation - Switch to a stronger coupling reagent (e.g., EDC/HOBt -> HATU). - Increase reagent equivalents (1.1-1.5 eq). - Ensure anhydrous conditions; water hydrolyzes activated intermediates. sm_consumed_no->cause1 cause2 Cause 2: Insufficient Base - Ensure at least 2-3 equivalents of non-nucleophilic base (e.g., DIPEA) are used with uronium/phosphonium salts. - The base is critical for activating the acid and neutralizing byproducts. sm_consumed_no->cause2 cause3 Cause 3: Low Temperature/Time - Extend reaction time (monitor by TLC/LCMS). - Consider gentle heating (e.g., 40-50°C), but be aware this can also accelerate side reactions. sm_consumed_no->cause3

Caption: Troubleshooting flowchart for low product yield.

Problem: Multiple Spots on TLC / Peaks in LC-MS (Unwanted Side Products)

The most probable side reaction is the formation of an imine between the aldehyde of the thiophene ring and your amine.

Side_Reaction cluster_reactants cluster_reactions cluster_products acid 5-Formylthiophene- 2-carboxylic Acid coupling Amide Coupling (Desired Pathway) acid->coupling imine_formation Imine Formation (Side Reaction) acid->imine_formation Formyl Group amine Amine (R-NH2) amine->coupling amine->imine_formation amide Desired Amide coupling->amide imine Imine Byproduct imine_formation->imine

Caption: Competing pathways: desired amide vs. imine side product.

Solutions to Minimize Imine Formation:

  • Use a More Reactive Coupling Reagent: A faster amide coupling reaction will outcompete the slower imine formation. Switching from an EDC-based system to HATU can significantly improve the chemoselectivity.[4]

  • Pre-activation: As mentioned in the FAQs, activating the carboxylic acid before adding the amine is critical. This ensures the amine's first reactive encounter is with the highly electrophilic activated ester, not the aldehyde.

  • Protect the Aldehyde: If other methods fail, a temporary protection of the aldehyde group is a robust strategy. The aldehyde can be converted to an acetal (e.g., using ethylene glycol and an acid catalyst). The acetal is stable to the coupling conditions and can be removed afterward with aqueous acid.

Data & Reagent Comparison

The choice of coupling reagent is the most critical parameter.[2] The following table provides a comparison of common choices for this specific application.

Reagent SystemClassEquivalents (Acid:Reagent:Base)Typical SolventProsCons for this Substrate
HATU / DIPEA Uronium Salt1 : 1.1 : 2-3DMF, CH₃CNHigh reactivity, fast, low epimerization.[4][5] Excellent for difficult couplings.Higher cost. Byproducts are water-soluble.
EDC / HOAt / DIPEA Carbodiimide1 : 1.2 : 1.2 : 2DCM, DMFCost-effective, water-soluble byproducts.[4]Can be sluggish, potentially leading to more imine formation. HOAt is a safer, more effective additive than HOBt.
PyBOP / DIPEA Phosphonium Salt1 : 1.1 : 2-3DMF, DCMHigh efficiency, low racemization.[2][5]Byproduct (HMPA) from older BOP reagent is carcinogenic; PyBOP is safer.
SOCl₂ then Amine/Base Acyl Chloride1 : 1.2-2.0 : -Toluene, DCMVery reactive intermediate.Harsh conditions (reflux may be needed) can degrade sensitive substrates.[13] HCl byproduct must be neutralized. Not ideal for complex molecules.

Detailed Experimental Protocols

Protocol 1: Recommended Method using HATU

This protocol is optimized for high efficiency and minimization of side products.

Materials:

  • 5-Formylthiophene-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-formylthiophene-2-carboxylic acid.

  • Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).

  • Add HATU to the solution, followed by DIPEA.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid. A color change to yellow may be observed.[6]

  • In a separate vial, dissolve the amine in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Stir the reaction at room temperature. Monitor progress every 30-60 minutes using TLC or LC-MS.[10]

  • Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent like Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Alternative Method using EDC/HOAt

This is a more cost-effective, though potentially less efficient, alternative.

Materials:

  • 5-Formylthiophene-2-carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOAt (1-Hydroxy-7-azabenzotriazole) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 5-formylthiophene-2-carboxylic acid, EDC·HCl, and HOAt.

  • Add anhydrous DCM and cool the flask in an ice bath (0 °C).

  • Add DIPEA to the mixture, followed by the amine. Note: For carbodiimide couplings, adding all components at once is common, but pre-activation can still be beneficial for difficult substrates.

  • Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanism Visualization

The following diagram illustrates the activation and coupling mechanism using HATU, the recommended reagent.

HATU_Mechanism HATU-Mediated Amide Coupling Pathway Acid R-COOH (5-Formylthiophene-2-carboxylic acid) Carboxylate R-COO⁻ Acid->Carboxylate + Base Base Base (DIPEA) ActiveEster Highly Reactive OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU - TMU Tetrahedral_Int Tetrahedral Intermediate ActiveEster->Tetrahedral_Int + Amine Amine Amine (R'-NH₂) Amine->Tetrahedral_Int Amide Desired Amide Product Tetrahedral_Int->Amide HOAt HOAt (Byproduct) Tetrahedral_Int->HOAt - HOAt

Caption: Activation of the carboxylic acid with HATU and subsequent aminolysis.

References

  • ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation.
  • MDPI. (2023, February 7).
  • BenchChem. (n.d.). Technical Support Center: Monitoring APN-C3-NH-Boc Coupling Reactions. BenchChem.
  • BenchChem. (n.d.).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • ResearchGate. (n.d.). Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6....
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Chemistry Steps. (2024, December 7). Aldehydes to Amides. Chemistry Steps.
  • MDPI. (2023, November 8). Dehydrogenative Conversions of Aldehydes and Amines to Amides Catalyzed by a Nickel(II) Pincer Complex. MDPI.
  • ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv.
  • PMC. (n.d.). Intermediate knowledge enhanced the performance of the amide coupling yield prediction model. PMC.
  • (2021, November 19).
  • PMC - NIH. (2022, January 14).
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Chemical Science (RSC Publishing). (2022, August 3). Photomediated reductive coupling of nitroarenes with aldehydes for amide synthesis. DOI:10.1039/D2SC03047K.
  • Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • PubMed. (2003, September 22). Chemoselective Reactions With Amide-Aldehyde Mixtures.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • BOC Sciences. (2024, March 29).
  • Organic Chemistry Portal. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
  • Reddit. (2021, October 20).
  • Current Chemistry Letters. (2022, August 29).
  • eScholarship.org. (2023, March 29). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 7). A New, Simple Procedure for the Synthesis of Formyl Amides.
  • Scholars Research Library. (n.d.).
  • PMC. (n.d.).
  • BenchChem. (n.d.).
  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros.

Sources

Troubleshooting inconsistent results in biological screening of thiophene compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: THIO-SCN-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Resolving inconsistent potency, toxicity, and stability data in biological screening of thiophene-based compounds.

Executive Summary

Thiophene scaffolds are privileged structures in medicinal chemistry, serving as bioisosteres for phenyl rings to improve potency and metabolic stability. However, they frequently generate inconsistent biological data due to four specific failure modes:

  • Metabolic Activation: S-oxidation leading to reactive thiophene-S-oxides.

  • Colloidal Aggregation: False-positive inhibition via enzyme sequestration.

  • Phototoxicity: Light-induced singlet oxygen generation.

  • Solubility Artifacts: "Oiling out" in aqueous buffers.

This guide provides the diagnostic logic and validation protocols to isolate and resolve these issues.

Diagnostic Workflow

The following logic flow represents the standard operating procedure (SOP) for diagnosing the root cause of inconsistent thiophene data.

ThiopheneTroubleshooting Start Inconsistent Screening Data SolubilityCheck Step 1: Solubility Limit Check (Nephelometry/UV-Vis) Start->SolubilityCheck AggCheck Step 2: Aggregation Counter-Screen (+ 0.01% Triton X-100) SolubilityCheck->AggCheck Soluble SolubilityFail Precipitation/Oiling Out Action: Formulation/Cosolvent SolubilityCheck->SolubilityFail Turbidity Detected PhotoCheck Step 3: Phototoxicity Assessment (Dark vs. Light) AggCheck->PhotoCheck Potency Stable AggFail False Positive (PAINS) Action: Exclude/Detergent AggCheck->AggFail Potency Shift > 3x MetabCheck Step 4: Metabolic Activation (GSH Trapping + LC-MS) PhotoCheck->MetabCheck No Light Effect PhotoFail Singlet Oxygen Toxicity Action: Light Protection PhotoCheck->PhotoFail Toxicity in Light Only MetabFail Reactive Metabolite (TDI) Action: Block Metabolic Soft Spot MetabCheck->MetabFail GSH Adducts Found Valid Valid Biological Activity MetabCheck->Valid Clean Profile

Figure 1: Step-by-step diagnostic decision tree for isolating the source of variance in thiophene screening.

Module 1: Metabolic Activation (The "Hidden" Reactivity)

The Issue

Thiophenes are structurally alert for metabolic activation.[1] Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the thiophene sulfur, generating thiophene-S-oxides or epoxides .[1] These are highly electrophilic Michael acceptors that covalently bind to nucleophilic residues (Cys, Lys, His) on proteins.

Symptoms:

  • Time-Dependent Inhibition (TDI) of CYP enzymes.

  • Cellular toxicity that disappears when P450 inhibitors (e.g., 1-aminobenzotriazole) are added.

  • Steep drop in compound recovery during microsomal stability assays.

Mechanism of Action

ThiopheneMetabolism Thiophene Thiophene Parent CYP CYP450 Oxidation Thiophene->CYP SOxide Thiophene-S-Oxide (Highly Reactive Electrophile) CYP->SOxide Michael Michael Addition SOxide->Michael Dimer Dimerization (Precipitation) SOxide->Dimer Adduct Covalent Protein Adduct (Toxicity/Inactivation) Michael->Adduct

Figure 2: The bioactivation pathway of thiophenes leading to covalent protein binding.

Validation Protocol: GSH Trapping Assay

To confirm if your inconsistencies are due to reactive metabolites, use Glutathione (GSH) as a surrogate nucleophile.

  • Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Trapping Agent: Add excess GSH (5 mM) or a "soft" trap like N-acetylcysteine.

  • Control: Run a parallel sample without NADPH (negative control).

  • Analysis: Quench with acetonitrile after 60 mins and analyze via LC-MS/MS.

  • Interpretation: Look for a mass shift of +307 Da (GSH adduct). If observed, your compound is forming a reactive electrophile.

Module 2: Colloidal Aggregation (The "Phantom" Potency)

The Issue

Hydrophobic thiophenes often form colloidal aggregates in aqueous buffers (1–100 µM range). These aggregates sequester enzymes non-specifically, leading to false-positive inhibition. This is a hallmark of PAINS (Pan-Assay Interference Compounds).

Symptoms:

  • Steep Hill slope (> 2.[2]0) in dose-response curves.

  • Potency decreases significantly when enzyme concentration is increased.

  • Activity is sensitive to detergent concentration.

Validation Protocol: Detergent Sensitivity Test

Disrupt aggregates using a non-ionic detergent.

ConditionBuffer CompositionExpected Result (True Binder)Expected Result (Aggregator)
Standard PBS + 1% DMSOIC₅₀ = X nMIC₅₀ = X nM
Detergent PBS + 1% DMSO + 0.01% Triton X-100 IC₅₀ ≈ X nMIC₅₀ increases > 3-fold (Loss of potency)
High Enzyme Enzyme conc. increased 10-foldIC₅₀ ≈ X nMIC₅₀ increases (Saturation of aggregate)

Action: If the IC₅₀ shifts significantly with detergent, the compound is likely acting as an artifactual aggregator.

Module 3: Phototoxicity (The Light Factor)

The Issue

Many thiophenes (especially alpha-terthienyl derivatives) are photosensitizers.[3] Upon exposure to UV or ambient visible light, they generate singlet oxygen (


), which causes rapid cell death or protein oxidation unrelated to the target mechanism.

Symptoms:

  • Inconsistent cytotoxicity between labs with different lighting conditions.

  • "Clean" results in automated, enclosed HTS systems but toxicity in open-bench manual assays.

Validation Protocol: Dark vs. Light Cytotoxicity
  • Plate Setup: Prepare two identical 96-well plates with cells and compound dose-response.

  • Exposure:

    • Plate A (Dark): Wrap immediately in aluminum foil.

    • Plate B (Light): Expose to ambient laboratory light (or controlled UV source) for 30–60 minutes.

  • Incubation: Return both plates to the incubator (dark) for 24–48 hours.

  • Readout: Measure cell viability (e.g., CellTiter-Glo).

  • Calculation: Calculate the Photo-Irritancy Factor (PIF).

    
    
    
    • PIF > 5: Probable phototoxic artifact.

FAQ: Rapid Troubleshooting

Q: My thiophene compound precipitates immediately upon addition to the assay buffer. A: This is "oiling out." Thiophenes are lipophilic.[4] Ensure your DMSO stock is fully dissolved (sonicate if necessary). Do not exceed 1% DMSO final concentration. If precipitation persists, try an intermediate dilution step: DMSO stock


 Buffer + 0.05% Tween-80 

Final Assay Well.

Q: I see time-dependent inhibition (TDI) of my target enzyme. A: This suggests covalent binding. Check if the thiophene ring has open positions (C2/C5) susceptible to oxidation. Blocking these positions with metabolic "hard spots" (e.g., fluorine, methyl, or chlorine) can prevent S-oxide formation and resolve TDI.

Q: Can I use thiophenes in FRET assays? A: Proceed with caution. Thiophenes can quench fluorescence or fluoresce themselves (autofluorescence), interfering with FRET signals. Always run a "compound only" control (no enzyme/substrate) to measure background fluorescence at the assay's excitation/emission wavelengths.

References

  • Bioactivation of Thiophenes: Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. Link

  • PAINS and Aggregation: Baell, J. B., & Holloway, G. A. (2010).[5] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Aggregation Artifacts: Feng, B. Y., & Shoichet, B. K. (2006). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols. Link

  • Thiophene Phototoxicity: Marles, R. J., et al. (1995). Thiophene-containing compounds as photosensitizers.[6] Toxicology. Link

  • S-Oxidation Mechanism: Treiber, A., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Characterization of Thiophene S-Oxide. Journal of the American Chemical Society. Link

Sources

Validation & Comparative

Technical Guide: Mechanism of Action Verification for Novel Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: IKK


 Inhibition & NF-

B Pathway Modulation

Executive Summary

Thiophene carboxamides represent a privileged scaffold in medicinal chemistry, most notably recognized for their potency as ATP-competitive inhibitors of I


B Kinase 

(IKK

)
and, more recently, JAK2 and VEGFR-2 . While their structural geometry allows for deep penetration into the ATP-binding pocket, "confirming" their mechanism of action (MoA) requires distinguishing between direct kinase inhibition, allosteric modulation, and off-target cytotoxicity.

This guide outlines a rigorous, self-validating workflow to confirm the MoA of novel thiophene carboxamide derivatives. It moves beyond basic IC


 generation to establish target residency , cellular engagement , and pathway specificity  against industry standards like TPCA-1 .

Part 1: The Target Landscape & Competitive Analysis

Why Thiophene Carboxamides?

Unlike broad-spectrum staurosporine analogs, thiophene carboxamides (e.g., TPCA-1) exhibit high selectivity for IKK


 over IKK

(approx. 22-fold).[1] This selectivity is crucial for dissecting the canonical NF-

B pathway without disrupting the non-canonical pathway involved in B-cell maturation.
Comparative Performance Matrix

The following table benchmarks a hypothetical "Novel Candidate (TC-Novel)" against the clinical standard (TPCA-1) and an allosteric alternative (BMS-345541).

FeatureTPCA-1 (Standard)BMS-345541 (Allosteric)TC-Novel (Target Profile)Relevance
Primary Target IKK

(ATP-site)
IKK

(Allosteric)
IKK

(ATP-site)
Specificity
Biochemical IC

~17.9 nM~300 nM< 10 nMPotency
Selectivity (IKK

/

)
>22-fold>10-fold>50-foldSafety/Toxicity
Binding Kinetics (

)
Low nMMid nMSub-nMAffinity
Residence Time ModerateLowHigh (>60 min)Efficacy Duration
Cellular Target p-I

B

inhibition
p-I

B

inhibition
p-I

B

+ STAT3
Dual-pathway potential

Critical Insight: High affinity (


) does not always correlate with in vivo efficacy. Residence time  (the duration the drug stays bound to the target) is the superior predictor for thiophene carboxamides.

Part 2: The Canonical Signaling Pathway

To validate the MoA, one must map where the compound intercepts the signal. Thiophene carboxamides typically inhibit the phosphorylation of IKK


, thereby preventing the degradation of I

B

and the subsequent release of NF-

B.

NFB_Pathway cluster_IKK IKK Complex TNF TNF-α / IL-1β (Extracellular Stimulus) Receptor TNF Receptor TNF->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_beta IKKβ (Target Kinase) TAK1->IKK_beta Phosphorylation IkBa IκBα (Inhibitor of NF-κB) IKK_beta->IkBa Phosphorylates Ser32/36 IKK_alpha IKKα Drug Thiophene Carboxamide (Inhibitor) Drug->IKK_beta ATP-Competitive Blockade p_IkBa p-IκBα (Phosphorylated) IkBa->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome NFkB NF-κB (p65/p50) (Released) Proteasome->NFkB Releases Nucleus Nuclear Translocation & Transcription NFkB->Nucleus

Figure 1: The Canonical NF-


B Pathway. Thiophene carboxamides block the catalytic activity of IKK

, preventing I

B

phosphorylation.

Part 3: Validation Protocols (Self-Validating Systems)

Protocol 1: Biophysical Confirmation (SPR)

Objective: Prove direct physical binding and quantify residence time, distinguishing the compound from false-positive "aggregators."

Methodology: Surface Plasmon Resonance (Biacore)

  • Sensor Chip: CM5 chip with immobilized Recombinant Human IKK

    
     (amine coupling).
    
  • Running Buffer: HBS-EP+ (critical to include 0.05% P20 surfactant to prevent non-specific aggregation).

  • Analyte: Inject Thiophene Carboxamide (0.1 nM – 100 nM) in single-cycle kinetics.

  • Dissociation: Allow long dissociation phase (600s) to measure

    
     accurately.
    

Self-Validation Step:

  • Control: Inject a structural analog known not to inhibit IKK

    
    .
    
  • Stoichiometry Check: Ensure

    
     aligns with 1:1 binding. If 
    
    
    
    is super-stoichiometric, the compound is aggregating (a common false positive for thiophenes).
Protocol 2: Cellular Target Engagement (CETSA)

Objective: Confirm the drug enters the cell and binds IKK


 in a complex physiological environment.

Methodology: Cellular Thermal Shift Assay

  • Treatment: Treat PBMCs or HeLa cells with the Thiophene Carboxamide (1

    
    M) for 1 hour.
    
  • Heating: Aliquot cells and heat to a gradient (40°C – 65°C).

  • Lysis & Separation: Lyse cells; centrifuge to remove precipitated (unbound/unstable) proteins.

  • Detection: Western Blot for IKK

    
     in the soluble fraction.
    

Interpretation:

  • A "shift" in the melting curve (stabilization at higher temperatures) compared to DMSO control confirms the drug is bound to IKK

    
     inside the cell.
    
Protocol 3: Functional Pathway Verification (Western Blot)

Objective: Confirm the downstream consequence of binding (inhibition of phosphorylation).

Methodology:

  • Cell Line: HUVEC or HeLa (TNF

    
     responsive).
    
  • Starvation: Serum-starve cells for 12h to reduce basal NF-

    
    B activity.
    
  • Pre-treatment: Incubate with Thiophene Carboxamide (Dose Response: 10 nM - 10

    
    M) for 1h.
    
  • Stimulation: Induce with TNF

    
     (10 ng/mL) for exactly 15 minutes.
    
  • Lysis: RIPA buffer with Phosphatase Inhibitors (Sodium Orthovanadate/NaF).

  • Blot Targets:

    • Primary: p-I

      
      B
      
      
      
      (Ser32/36) – Should decrease dose-dependently.
    • Control: Total I

      
      B
      
      
      
      – Should increase (stabilized) at high drug conc.
    • Loading:

      
      -Actin or GAPDH.
      

Part 4: Experimental Workflow Visualization

Workflow cluster_0 Phase 1: Biochemical cluster_1 Phase 2: Biophysical cluster_2 Phase 3: Cellular Syn Synthesis (Thiophene Scaffold) Kinase Kinase Assay (ADP-Glo / IC50) Syn->Kinase SPR SPR (Biacore) Binding Kinetics Kinase->SPR Hit Confirmed Selectivity Kinome Scan (Selectivity Score) SPR->Selectivity CETSA CETSA (Target Engagement) Selectivity->CETSA Lead Selected WB Western Blot (p-IκBα Suppression) CETSA->WB

Figure 2: The Integrated Validation Workflow. Moving from synthesis to cellular phenotypic confirmation.

References

  • Podolin, P. L., et al. (2005).[2] Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IkappaB Kinase 2, TPCA-1 (GW683965). Journal of Pharmacology and Experimental Therapeutics.

  • Nan, J., et al. (2014).[2] TPCA-1 is a direct dual inhibitor of STAT3 and NF-κB and regresses mutant EGFR-associated human non-small cell lung cancers.[3] Molecular Cancer Therapeutics.[2]

  • Li, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.[4] Bioorganic Chemistry.

  • Furet, P., et al. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myeloproliferative neoplasms.[5] Journal of Medicinal Chemistry.

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development: Deciphering Mechanism of Action.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5-Formylthiophene-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "At-a-Glance" Safety Profile

5-Formylthiophene-3-carboxamide is a functionalized thiophene intermediate often utilized in the synthesis of kinase inhibitors and PARP inhibitors. While specific toxicological data for this exact isomer may be limited in public repositories, structurally related thiophene-aldehydes and carboxamides dictate a strict "Potent Irritant & Sensitizer" handling protocol.

Critical Hazards:

  • Respiratory Irritant (H335): Inhalation of dust causes severe mucosal inflammation.

  • Skin/Eye Irritant (H315/H319): Direct contact causes dermatitis and conjunctivitis.

  • Chemical Instability: The C-5 aldehyde moiety is susceptible to autoxidation to carboxylic acid upon prolonged air exposure, compromising experimental reproducibility.

Immediate Directive: Handle strictly within a certified chemical fume hood. Do not weigh on open benches.

Technical Hazard Analysis & Risk Assessment

As researchers, we must understand the causality of the hazard to mitigate it effectively.

The Thiophene-Aldehyde Vector

The presence of the formyl group (-CHO) at the C-5 position introduces two risks:

  • Biological Reactivity: Aldehydes are electrophilic; they can form Schiff bases with biological amines (proteins/DNA), leading to sensitization (allergic response) after repeated exposure [1].

  • Chemical Integrity: Thiophene aldehydes oxidize to thiophene carboxylic acids. Handling this compound under ambient air without rapid dissolution or inert gas protection will introduce impurities that alter IC50 values in downstream biological assays.

Physical State & Dust Potential

This compound typically exists as a crystalline solid. The electrostatic nature of heterocyclic amides often results in "fly-away" dust during spatula transfer. This dust is invisible to the naked eye but easily inhaled, making respiratory protection the primary safety control.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound.

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Thiophene derivatives penetrate latex rapidly. Double gloving creates a sacrificial outer layer. If dissolving in DMSO/DMF, Laminate (Silver Shield) gloves are required for spill cleanup due to solvent permeation [2].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders. Goggles seal the orbital area against airborne dust and splashes.
Respiratory Engineering Control (Primary): Fume HoodBackup (Spill/Outside Hood): P100/N95 RespiratorThe fume hood prevents inhalation. If weighing balance is outside the hood (not recommended), a fit-tested P100 respirator is mandatory.
Body Defense Lab Coat (Buttoned, High-Neck) + Tyvek SleevesPrevents dust accumulation on street clothes. Tyvek sleeves bridge the gap between glove and coat cuff, a common exposure point.

Operational Protocol: The "Zero-Contamination" Workflow

This protocol ensures both operator safety and compound purity.

Phase A: Preparation & Weighing

Objective: Transfer solid without generating airborne particulate.

  • Static Control: Position an ionizing bar or anti-static gun near the balance. Thiophene amides carry high static charges; neutralizing this prevents the powder from "jumping" off the spatula.

  • The "Coffin" Method:

    • Place a tared vial inside a secondary container (e.g., a larger beaker) before weighing.

    • If powder spills, it lands in the beaker, not the balance pan.

  • Atmosphere: If the compound is yellowing (oxidizing), flush the headspace of the storage vial with Argon/Nitrogen immediately after weighing.

Phase B: Solubilization

Objective: Dissolve rapidly to minimize dust hazard.

  • Solvent Choice: DMSO or DMF are standard. Note: These solvents penetrate skin and drag the dissolved thiophene with them.

  • Add Solvent First: If possible, add the solvent to the vial before adding the solid (if weighing by difference) to suppress dust, or add solvent immediately after weighing.

Phase C: Decision Logic (Visualization)

PPE_Decision_Logic Start Task: Handle this compound State_Check Physical State? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution Solution (DMSO/DMF) State_Check->Solution Engineering Is Balance in Fume Hood? Solid->Engineering Solvent_Risk Solvent Permeation Risk Solution->Solvent_Risk Yes_Hood Standard PPE: Nitrile Gloves x2 Lab Coat Goggles Engineering->Yes_Hood Yes No_Hood High Risk PPE: + N95/P100 Respirator + Powder Containment Hood Engineering->No_Hood No (Avoid if possible) Standard_Solvent Standard Transfer: Nitrile Gloves x2 Solvent_Risk->Standard_Solvent Routine Use Spill_Cleanup Spill/Large Volume: + Laminate/Silver Shield Gloves Solvent_Risk->Spill_Cleanup Emergency/Spill

Figure 1: PPE Decision Logic based on physical state and engineering controls.

Emergency Response & Spill Management

In the event of a spill, immediate action prevents lab-wide contamination.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) Assess 2. Assess Scale (< 5g vs > 5g) Alert->Assess PPE_Up 3. Don PPE (Goggles, Double Gloves, N95) Assess->PPE_Up Dry_Spill 4a. Dry Spill: Cover with wet paper towel to suppress dust PPE_Up->Dry_Spill Powder Wet_Spill 4b. Wet Spill: Absorb with Vermiculite or Chem-Sorb pads PPE_Up->Wet_Spill Liquid Dispose 5. Disposal: Seal in bag -> Haz Waste Dry_Spill->Dispose Wet_Spill->Dispose

Figure 2: Step-by-step spill response protocol.

Decontamination: After removing bulk material, wipe the surface with 10% Sodium Carbonate (aq) followed by water. The mild base helps hydrolyze potential anhydride impurities and solubilize the thiophene carboxylates for easier removal.

Disposal & Waste Stream Management

Proper disposal protects the environment and prevents dangerous reactions in waste drums.

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid waste). Thiophenes are electron-rich and can react exothermically.

  • Waste Stream:

    • Solid Waste: Label as "Solid Organic Waste - Sulfur Containing."

    • Liquid Waste: If dissolved in DMSO/Halogenated solvents, use the "Halogenated/Sulfur" waste stream.

  • Container: Use high-density polyethylene (HDPE) containers.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][2] National Academies Press (US).[3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[3][4][5][6][7] OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Thiophene-2-carboxaldehyde Safety Data (Analogous Structure). National Center for Biotechnology Information. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Formylthiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Formylthiophene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.